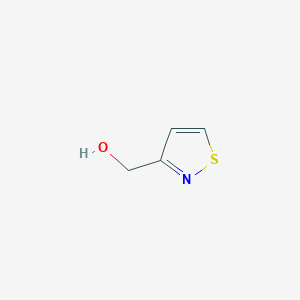

Isothiazol-3-ylmethanol

Descripción general

Descripción

Isothiazol-3-ylmethanol is a heterocyclic compound containing an isothiazole ring and an alcohol functional group. It is structurally related to isothiazole .

Synthesis Analysis

Isothiazolinones, which Isothiazol-3-ylmethanol is a part of, can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid .Molecular Structure Analysis

Isothiazol-3-ylmethanol has a molecular formula of C4H5NOS. The molecular weight is 115.16 g/mol. For a detailed molecular structure analysis, 3D visualization programs like VESTA can be used .Chemical Reactions Analysis

The chemical reactions involving Isothiazol-3-ylmethanol can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates formed chemically in solution .Physical And Chemical Properties Analysis

Isothiazol-3-ylmethanol is a liquid at room temperature . It has a storage temperature of 4°C . The predicted boiling point is 135.8±22.0 °C and the predicted density is 1.339±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Biocides

Isothiazol-3-ylmethanol is a type of isothiazolinone, which are widely used as biocides . They exhibit bacteriostatic and fungiostatic activity, making them effective in controlling the growth of harmful microorganisms .

Cosmetics

Isothiazol-3-ylmethanol is used in the cosmetics industry due to its antimicrobial properties . It can help to prevent the growth of bacteria and fungi in cosmetic products, thereby extending their shelf life .

Industrial Additives

In the industrial sector, Isothiazol-3-ylmethanol is used as a chemical additive . Its antimicrobial properties make it useful in a variety of industrial applications where controlling microbial growth is important .

Synthesis of 3,5-Disubstituted/Annulated Isothiazoles

Isothiazol-3-ylmethanol can be used in the synthesis of 3,5-disubstituted/annulated isothiazoles . These compounds have a wide range of applications in organic chemistry .

Research and Development

Isothiazol-3-ylmethanol is used in scientific research and development . It’s a valuable compound for researchers studying the properties and applications of isothiazolones .

Safety and Toxicity Studies

Due to its widespread use, Isothiazol-3-ylmethanol is often the subject of safety and toxicity studies . Understanding its effects on human health and the environment is crucial for ensuring its safe and responsible use .

Mecanismo De Acción

Target of Action

Isothiazol-3-ylmethanol, like other isothiazolinones, primarily targets enzymes with thiols at their active sites . These enzymes are crucial for various life-sustaining processes in microorganisms, making them effective targets for antimicrobial action .

Mode of Action

The compound interacts with its targets by forming mixed disulfides . This interaction inhibits the function of the targeted enzymes, disrupting the metabolic pathways involving these enzymes . The disruption of these pathways leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability .

Biochemical Pathways

Isothiazol-3-ylmethanol affects the biochemical pathways involving the targeted enzymes with thiols at their active sites . The disruption of these pathways leads to a halt in the growth and metabolism of the microorganisms . One of the pathways involves cleavage of the isothiazolone ring followed by subsequent dechlorination, hydroxylation, and oxidation .

Result of Action

The result of Isothiazol-3-ylmethanol’s action is the inhibition of growth and metabolism in microorganisms, leading to their death . This makes the compound effective as a biocide, with bacteriostatic and fungiostatic activity .

Safety and Hazards

Propiedades

IUPAC Name |

1,2-thiazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-3-4-1-2-7-5-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITJCTCNTRIEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593107 | |

| Record name | (1,2-Thiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isothiazol-3-ylmethanol | |

CAS RN |

89033-17-0 | |

| Record name | (1,2-Thiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

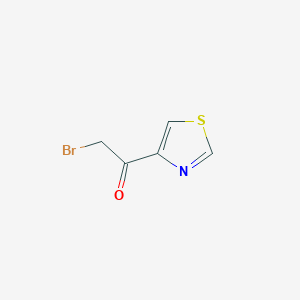

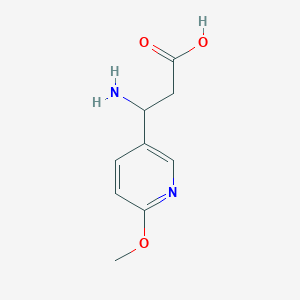

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.